Tuspetinib, also known as HM-43239, is a small molecule drug currently under investigation primarily for the treatment of acute myeloid leukemia (AML). It is classified as a myeloid kinome inhibitor, targeting specific mutations commonly found in AML patients. This compound was originally discovered by Hanmi Pharmaceutical and has since been developed further by Aptose Biosciences Inc. Tuspetinib has shown potential in overcoming drug resistance associated with existing therapies for AML and is currently undergoing clinical trials to assess its safety and efficacy .
The precise synthetic pathway is not publicly disclosed due to its proprietary nature, but it would involve standard organic chemistry techniques such as:
Tuspetinib's molecular formula is , with a molecular weight of approximately 501.08 g/mol. The structure features several key components:
This combination contributes to its biological activity against specific targets in AML.
Property | Value |
---|---|
Molecular Weight | 501.08 g/mol |
Molecular Formula | |
Hydrogen Bond Donor | 3 |
Hydrogen Bond Acceptor | 5 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 68.9 Ų |
Tuspetinib undergoes various chemical reactions during its synthesis and potentially in metabolic pathways once administered. While specific reactions involving tuspetinib have not been extensively detailed in available literature, it is important to note:
Tuspetinib acts primarily as a myeloid kinome inhibitor. It selectively targets kinases involved in cell signaling pathways that regulate cell proliferation and survival in leukemia cells. The mechanism includes:
Tuspetinib is characterized by its solid form at room temperature, exhibiting a relatively high melting point typical of complex organic molecules.
Key chemical properties include:
Tuspetinib is primarily being researched for its application in treating acute myeloid leukemia and related hematological malignancies. Its ability to target specific mutations makes it particularly valuable in personalized medicine approaches for cancer treatment. Current clinical trials are evaluating its efficacy both as a monotherapy and in combination with other agents like venetoclax .
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.:
CAS No.: 2361643-62-9